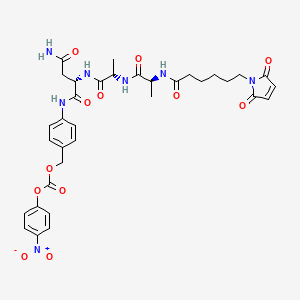
MC-Ala-Ala-Asn-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Ala-Ala-Asn-PAB-PNP involves the sequential coupling of amino acids and other chemical groups. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides or other coupling agents . After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
MC-Ala-Ala-Asn-PAB-PNP primarily undergoes peptide bond formation and cleavage reactions. It can also participate in substitution reactions where specific functional groups are replaced .
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, HATU, and HBTU are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products
The major products formed from these reactions are the desired peptide sequences and any by-products from the removal of protecting groups .
Scientific Research Applications
MC-Ala-Ala-Asn-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues . The compound is also used in the study of peptide-based drug delivery systems and targeted therapies .
Mechanism of Action
The mechanism of action of MC-Ala-Ala-Asn-PAB-PNP involves its role as a linker in ADCs. The peptide sequence allows for the stable attachment of a cytotoxic drug to an antibody. Upon binding to the target cell, the linker is cleaved, releasing the drug into the cell . This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Ala-PAB-PNP: Another peptide linker used in ADCs.
Ala-Ala-Asn-PAB: A similar peptide used for targeted drug delivery.
Uniqueness
MC-Ala-Ala-Asn-PAB-PNP is unique due to its specific peptide sequence, which provides optimal stability and cleavage properties for targeted drug delivery . Its ability to form stable conjugates with a variety of cytotoxic drugs makes it a versatile tool in the development of targeted therapies .
Properties
Molecular Formula |
C34H39N7O12 |
|---|---|
Molecular Weight |
737.7 g/mol |
IUPAC Name |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1 |
InChI Key |
UZCNUSRZZPELJW-WOVHNISZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
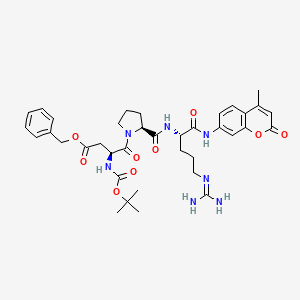
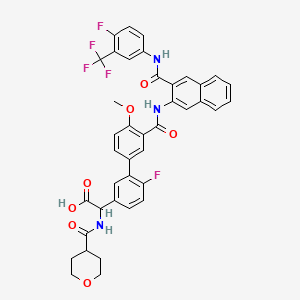
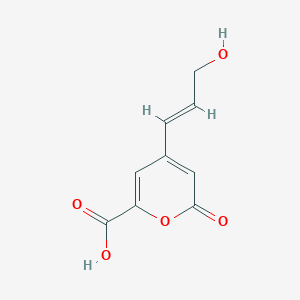

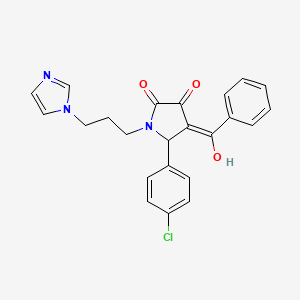

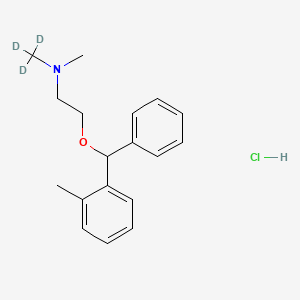
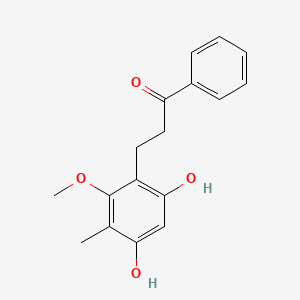
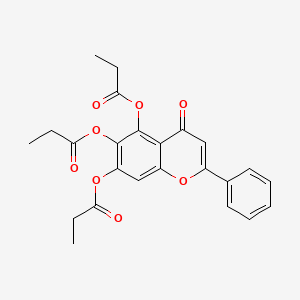
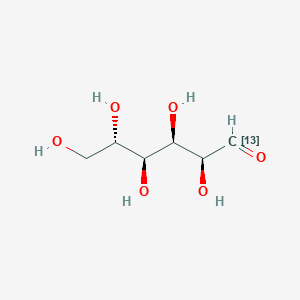
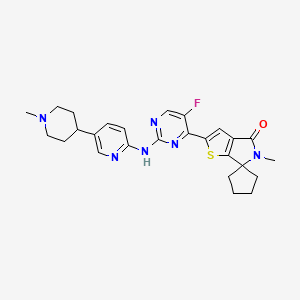
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)

